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molecular formula C9H11ClO B1580537 3-(4-Chlorophenyl)propan-1-ol CAS No. 6282-88-8

3-(4-Chlorophenyl)propan-1-ol

Cat. No. B1580537
M. Wt: 170.63 g/mol
InChI Key: ZHBIWFGGIKFSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06407298B1

Procedure details

95.38 g (400 mmol) of p-chloroiodobenzene, 34.85 g (600 mmol) of ally alcohol, 0.089 g (0.4 mmol) of palladium acetate and 47.99 g (2,000 mmol) of sodium hydrogencarbonate, were added to 200 ml of dimethylformamide (DMF), followed by heating until the internal temperature of the suspension became 50° C. The heating was continued for 7 hours, and after confirming the formation of the aldehyde compound by gas chromatogram, the suspension was cooled to 5° C. Then, 4.54 g (120 mmol) of sodium borohydride was added, followed by stirring for 30 minutes. Then, 100 ml of a saturated ammonium chloride aqueous solution, 100 ml of water and 200 ml of toluene were added, followed by stirring for one hour. After removing insolubles by Celite filtration, liquid separation was carried out, and the water layer was extracted again with 200 ml of toluene. The tolune layers were put together, concentrated and then distilled (107° C./1 mmHg) to obtain 63.4 g (y 93%) of 3-(p-chlorophenyl)-1-propanol {compound (1)} as a colorless oily substance. From the analysis by gas chromatography, this product was found to contain 6% of the branched isomer.
Quantity
95.38 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.99 g
Type
reactant
Reaction Step One
Quantity
0.089 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])O.[Na+].[BH4-].[Na+].[Cl-].[NH4+].[C:18]1(C)C=CC=C[CH:19]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:18][CH2:19][CH2:9][OH:12])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
95.38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47.99 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0.089 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.54 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating until the internal temperature of the suspension
CUSTOM
Type
CUSTOM
Details
became 50° C
STIRRING
Type
STIRRING
Details
by stirring for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removing insolubles
FILTRATION
Type
FILTRATION
Details
by Celite filtration, liquid separation
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted again with 200 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled (107° C./1 mmHg)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 63.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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